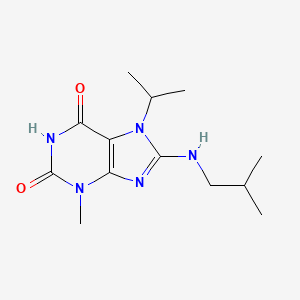

3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione

Description

3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Properties

IUPAC Name |

3-methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-7(2)6-14-12-15-10-9(18(12)8(3)4)11(19)16-13(20)17(10)5/h7-8H,6H2,1-5H3,(H,14,15)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZDBFIMRUEHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine precursor with isobutylamine and isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reactions. The intermediate products are then subjected to further purification and crystallization to obtain the final compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure consistent yield and quality. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may bind to enzyme active sites, altering their catalytic activity, or interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate, with mild stimulant effects.

Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

Uniqueness

3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives

Biological Activity

3-Methyl-8-(2-methylpropylamino)-7-propan-2-ylpurine-2,6-dione, also known by its CAS number and various synonyms, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a methyl group at the 3-position and a branched alkyl amino group at the 8-position. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C14H20N4O2

- Molecular Weight : 280.34 g/mol

- Structure : The compound's structure includes a purine base with modifications that enhance its biological interactions.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, including:

- Antitumor Activity : Research indicates that certain purine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the purine structure can lead to enhanced antiproliferative activity against cancer cells by inhibiting key metabolic pathways involved in cell growth and division.

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the activation of caspases and modulation of mitochondrial membrane potential.

- Antiviral Properties : Some purine derivatives are known to possess antiviral activity. Preliminary data suggest that this compound may inhibit viral replication in specific models, although further studies are necessary to establish its efficacy and mechanism of action.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Cytotoxicity | Inhibits cell proliferation | |

| Antiviral | Potential inhibition of viral replication |

Case Study 1: Antitumor Efficacy

A study conducted on the effects of various purine derivatives, including this compound, revealed significant cytotoxicity against breast cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Further investigations into the mechanism of action indicated that this compound might inhibit key enzymes involved in nucleotide synthesis pathways, thereby depriving cancer cells of essential building blocks needed for DNA replication.

Research Findings

Recent literature reviews have highlighted the need for more comprehensive studies to elucidate the pharmacokinetics and pharmacodynamics of this compound. The variability in biological response among different cell types suggests that the compound's efficacy may be context-dependent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.